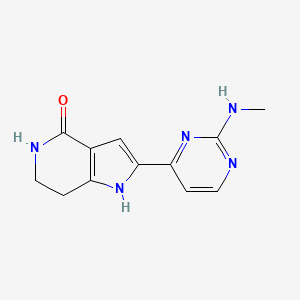
Foxo1-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foxo1-IN-8 is a small-molecule inhibitor specifically designed to target the forkhead box O1 (FOXO1) transcription factor. FOXO1 is a member of the forkhead box family of transcription factors, which play crucial roles in regulating various cellular processes, including metabolism, cell cycle progression, and apoptosis. FOXO1 is particularly significant in the context of metabolic diseases such as diabetes and obesity, as it regulates genes involved in gluconeogenesis and glycogenolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Foxo1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Foxo1-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Foxo1-IN-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the role of FOXO1 in various chemical pathways.
Biology: Employed in cell culture studies to investigate the effects of FOXO1 inhibition on cellular processes such as apoptosis and cell cycle progression.
Medicine: Potential therapeutic applications in treating metabolic diseases like diabetes and obesity by modulating FOXO1 activity.
Industry: Could be used in the development of new drugs targeting metabolic pathways regulated by FOXO1.
Mechanism of Action
Foxo1-IN-8 exerts its effects by binding to the FOXO1 transcription factor, thereby inhibiting its activity. This inhibition prevents FOXO1 from binding to the promoters of its target genes, leading to a decrease in the transcription of genes involved in gluconeogenesis and glycogenolysis. The molecular targets and pathways involved include the insulin signaling pathway and various downstream effectors such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC) .
Comparison with Similar Compounds
Similar Compounds
AS1842856: Another small-molecule inhibitor of FOXO1, known for its selectivity and potency.
Berberine: A natural compound that has been shown to inhibit FOXO1 activity through molecular docking studies.
Uniqueness
Foxo1-IN-8 is unique in its specific targeting of FOXO1, with high selectivity and potency. Unlike other inhibitors, it has been optimized for minimal off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H13N5O |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[2-(methylamino)pyrimidin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H13N5O/c1-13-12-15-5-3-9(17-12)10-6-7-8(16-10)2-4-14-11(7)18/h3,5-6,16H,2,4H2,1H3,(H,14,18)(H,13,15,17) |
InChI Key |
FKKIINNNZVHPIR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CC3=C(N2)CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)
![[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B11931812.png)

![(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)
![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)
![2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11931837.png)
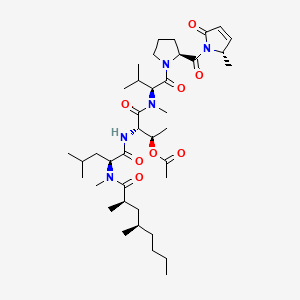
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11931842.png)
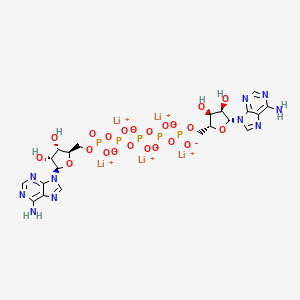
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)
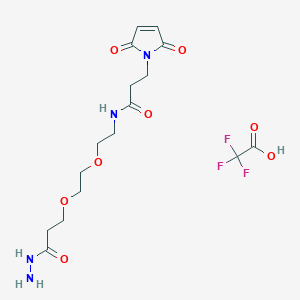
![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
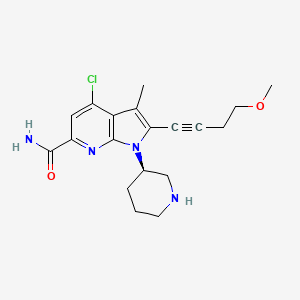
![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)
